molecular formula C17H22N4O2 B2719274 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097930-86-2

2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2719274
CAS No.: 2097930-86-2
M. Wt: 314.389
InChI Key: KPXSEYKCXOYKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound with the molecular formula C17H22N4O2 and a molecular weight of 314.4 g/mol . Its structure integrates a 4-ethoxyphenyl group and a 1,2,3-triazole moiety linked via a pyrrolidine-containing ethanone bridge, making it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the 1,2,3-triazole ring, a privileged scaffold in chemical biology, suggests potential for this compound to serve as a core structure in the development of pharmacologically active agents. Compounds featuring triazole rings are often investigated for their antifungal properties . Furthermore, the structural motif of a 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)ethanone, which is closely related to this compound's pyrrolidine-triazole-ethanone architecture, is recognized in patented derivatives investigated for the treatment of autoimmune and inflammatory diseases . Researchers may explore its application as a key intermediate in organic synthesis or as a candidate for screening against biological targets. This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-16-7-5-14(6-8-16)12-17(22)20-11-3-4-15(20)13-21-18-9-10-19-21/h5-10,15H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXSEYKCXOYKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one (CAS Number: 2097930-86-2) is a novel synthetic molecule that combines a triazole moiety with a pyrrolidine structure. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of 314.4 g/mol. The structure features an ethoxyphenyl group and a triazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H22N4O2C_{17}H_{22}N_{4}O_{2}
Molecular Weight314.4 g/mol
CAS Number2097930-86-2

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its efficacy against various bacterial strains. Studies have shown that similar triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The combination of the pyrrolidine and triazole structures suggests potential anticancer activity. Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, likely through the inhibition of specific kinases involved in tumor growth . For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results in vitro.

Neuroprotective Effects

There is emerging evidence that triazole-containing compounds may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various triazole derivatives found that those with ethoxy substitutions displayed enhanced antimicrobial activity compared to their unsubstituted counterparts. The mechanism was attributed to increased lipophilicity, allowing better membrane penetration .
  • Cytotoxicity Assay : In vitro assays demonstrated that related pyrrolidine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Neuropharmacological Evaluation : In a preclinical study assessing neuroprotective effects, a series of triazole derivatives showed significant inhibition of AChE activity, suggesting their utility in treating neurodegenerative disorders .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : This is often achieved through azide-alkyne cycloaddition reactions (commonly known as "click chemistry").
  • Pyrrolidine Formation : The pyrrolidine moiety can be synthesized via cyclization reactions involving suitable precursors.
  • Final Coupling : The ethoxyphenyl group is introduced through coupling reactions under specific conditions, often utilizing palladium-catalyzed methods.

The detailed synthetic routes are crucial for optimizing yield and purity, making them essential for further applications in drug development.

Biological Activities

Research indicates that compounds containing triazole and pyrrolidine rings exhibit significant biological activities. The following sections summarize key applications based on existing literature.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against:

MicroorganismActivity Level
Staphylococcus aureusModerate to high
Enterococcus faecalisModerate
Bacillus cereusModerate
Escherichia coliVariable

The mechanism of action is believed to involve enzyme inhibition and disruption of microbial cell membrane integrity, leading to cell death .

Anticancer Properties

Compounds with similar structural features have been evaluated for their anticancer potential. For instance, triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neurological Applications

The pyrrolidine component may confer neuroprotective properties. Research into related compounds suggests potential applications in treating central nervous system disorders such as Alzheimer's disease and cognitive impairment . The ability of triazole-containing compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications to the phenyl substituent significantly influenced antimicrobial activity. The compound's structure was optimized to enhance interactions with microbial enzymes, leading to improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

In another study, a related triazole compound was tested against human colon cancer cell lines (HCT 116). Results indicated high anticancer activity with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin . This underscores the potential of similar compounds in cancer therapy.

Comparison with Similar Compounds

Target Compound

  • Structure : 2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one
  • Molecular Formula : C₁₈H₂₂N₄O₂ (estimated)
  • Key Features: 4-Ethoxyphenyl group for enhanced lipophilicity.

Compound 5b ()

  • Structure : 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one
  • Molecular Formula: C₁₆H₂₂F₂NO
  • Key Features :
    • Difluoroacetamide group increases metabolic stability.
    • tert-Butylphenyl substituent contributes to steric bulk.
  • Comparison: The target compound replaces the difluoroacetamide with a triazolylmethyl group, likely reducing electronegativity but introducing hydrogen-bonding capability. Ethoxy vs.

Compound 119 ()

  • Structure : 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one
  • Molecular Formula: C₁₅H₂₁NO₂
  • Key Features :
    • Hydroxymethyl-pyrrolidine group enhances hydrophilicity.
  • Comparison :
    • The triazolylmethyl group in the target compound replaces the hydroxymethyl, reducing polarity but adding aromatic interactions.

Triazole-Containing Analogues

Compound 28 ()

  • Structure : 9-(4,6-Dimethylpyrimidin-2-yl)-2-((5-phenyl-2H-1,2,3-triazol-4-yl)methyl)-2,9-diazaspiro[5.5]undecan-1-one
  • Molecular Formula : C₂₆H₃₁N₇O
  • Key Features :
    • Spirocyclic framework with triazole and pyrimidine groups.
  • Comparison: The target compound lacks the spirocyclic system, simplifying synthesis but reducing conformational rigidity.

BK80435 ()

  • Structure : 2-(thiophen-2-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
  • Molecular Formula : C₁₃H₁₆N₄OS
  • Key Features :
    • Thiophene and piperidine-triazole hybrid.
  • Comparison :
    • Thiophene vs. ethoxyphenyl: Thiophene offers π-electron richness, while ethoxyphenyl provides moderate lipophilicity.
    • Piperidine vs. pyrrolidine: Piperidine’s six-membered ring may alter pharmacokinetics.

Pharmacological and Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Polar Surface Area (Ų) Notable Substituents
Target Compound ~338.4 ~1.5–2.0 4 ~60 4-Ethoxyphenyl, Triazolylmethyl
5b () 282.31 ~2.5 2 ~30 Difluoroacetamide, tert-Butyl
1-{(2S)-2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyrrolidin-1-yl}ethan-1-one () 274.3 1.06 4 51.2 Fluorophenyl, Triazole
BK80435 () 276.36 ~1.8 4 ~75 Thiophene, Piperidine-Triazole

Key Observations :

  • The target compound’s ethoxy group increases logP compared to fluorophenyl derivatives (e.g., ), suggesting better lipid membrane penetration.
  • Triazole-containing compounds consistently show moderate polar surface areas (~50–75 Ų), aligning with oral bioavailability guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.